Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride Pramipexole 2Hcl is a partial/full D2S, D2L, D3, D4 receptor agonist with a Ki of 3.9, 2.2, 0.5 and 5.1 nM for D2S, D2L, D3, D4 receptor, respectively.IC50 Value: 3.9 nM(D2S); 2.2 nM(D2L); 0.5 nM(D3); 5.1 nM(D4)Target: Dopamine ReceptorPramipexole dihydrochloride is a dopamine receptor agonist with selectivity for the D3 receptor (Ki values are 3.9, 3.3, 0.5 and 3.9 nM for D2L, D2S, D3 and D4 receptors respectively). Pramipexole dihydrochloride exhibits negligable affinity for D1 and D5 receptors. Pramipexole has been found to have neuroprotective effects independent of its dopamine receptor agonism. It reduces mitochondrial reactive oxygen species (ROS) production and inhibits the activation of apoptotic pathways. Pramipexole displays activity in the treatment of Parkinson/'s disease (PD) and restless legs syndrome (RLS).
Brand Name: Vulcanchem
CAS No.: 104632-25-9
VCID: VC0001591
InChI: InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
SMILES: CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Molecular Formula: C10H17N3S • 2HCl
Molecular Weight: 284.2 g/mol

Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride

CAS No.: 104632-25-9

Inhibitors

VCID: VC0001591

Molecular Formula: C10H17N3S • 2HCl

Molecular Weight: 284.2 g/mol

Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride - 104632-25-9

CAS No. 104632-25-9
Product Name Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride
Molecular Formula C10H17N3S • 2HCl
Molecular Weight 284.2 g/mol
IUPAC Name (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Standard InChI InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
Standard InChIKey QMNWXHSYPXQFSK-KLXURFKVSA-N
Isomeric SMILES [H+].[H+].CCCN[C@H]1CCC2=C(C1)SC(=N2)N.[Cl-].[Cl-]
SMILES CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Canonical SMILES [H+].[H+].CCCNC1CCC2=C(C1)SC(=N2)N.[Cl-].[Cl-]
Appearance Powder
Description Pramipexole 2Hcl is a partial/full D2S, D2L, D3, D4 receptor agonist with a Ki of 3.9, 2.2, 0.5 and 5.1 nM for D2S, D2L, D3, D4 receptor, respectively.IC50 Value: 3.9 nM(D2S); 2.2 nM(D2L); 0.5 nM(D3); 5.1 nM(D4)Target: Dopamine ReceptorPramipexole dihydrochloride is a dopamine receptor agonist with selectivity for the D3 receptor (Ki values are 3.9, 3.3, 0.5 and 3.9 nM for D2L, D2S, D3 and D4 receptors respectively). Pramipexole dihydrochloride exhibits negligable affinity for D1 and D5 receptors. Pramipexole has been found to have neuroprotective effects independent of its dopamine receptor agonism. It reduces mitochondrial reactive oxygen species (ROS) production and inhibits the activation of apoptotic pathways. Pramipexole displays activity in the treatment of Parkinson/'s disease (PD) and restless legs syndrome (RLS).
Synonyms 2 Amino 6 propylaminotetrahydrobenzothiazole
2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole
2-amino-6-propylaminotetrahydrobenzothiazole
4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine
6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate
dexpramipexole
KNS 760704
KNS-760704
KNS760704
Mirapex
pramipexol
pramipexol dihydrobromide, (+-)-isomer
pramipexol dihydrochloride, (S)-isomer
pramipexol, (+-)-isomer
pramipexol, (R)-isomer
pramipexole
Pramipexole Dihydrochloride
Pramipexole Dihydrochloride Anhydrous
Pramipexole Hydrochloride Monohydrate
Sifrol
SND 919
SND 919CL2x
SND-919
SND-919CL2x
SND919CL2x
Reference [1]. Mierau J, Schneider FJ, Ensinger HA et al. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995 Jun 23;290(1):29-36.
[2]. El-Mallakh RS, Penagaluri P, Kantamneni A et al. Long-term use of pramipexole in bipolar depression: a naturalistic retrospective chart review. Psychiatr Q. 2010 Sep;81(3):207-13.
[3]. Perez-Lloret S, Rey MV, Ratti L, Rascol O. Pramipexole for the treatment of early Parkinson/'s disease. Expert Rev Neurother. 2011 Jul;11(7):925-35.
[4]. Hametner EM, Seppi K, Poewe W. Pramipexole extended release in Parkinson/'s disease. Expert Rev Neurother. 2011 Sep;11(9):1229-34.
[5]. Hametner EM, Seppi K, Poewe W. Role and clinical utility of pramipexole extended release in the treatment of early Parkinson/'s disease. Clin Interv Aging. 2012;7:83-8.
PubChem Compound 119569
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator